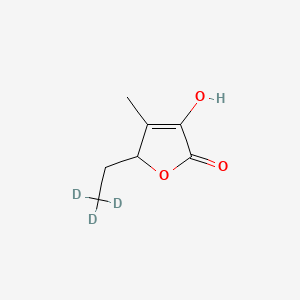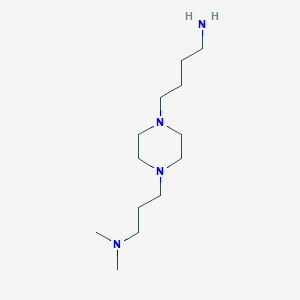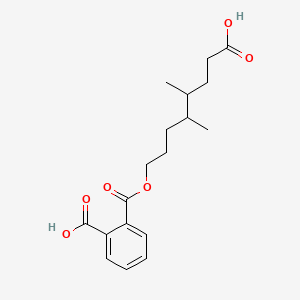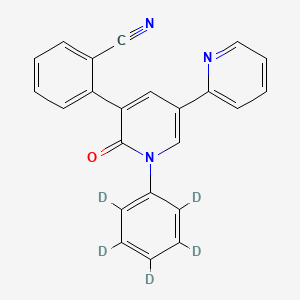![molecular formula C19H19NO3 B13435820 2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 138528-16-2](/img/structure/B13435820.png)
2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under various conditions, including solventless conditions and reflux in toluene solvent .
Industrial Production Methods
Industrial production methods for N-Isoindoline-1,3-dione Mexiletine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-Isoindoline-1,3-dione Mexiletine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new substituents onto the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
N-Isoindoline-1,3-dione Mexiletine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of N-Isoindoline-1,3-dione Mexiletine involves its interaction with specific molecular targets and pathways. Mexiletine, as part of the compound, exerts its effects by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. The N-isoindoline-1,3-dione moiety may contribute to additional biological activities through its interactions with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Isoindoline-1,3-dione Mexiletine include other isoindoline-1,3-dione derivatives and antiarrhythmic agents such as:
Phthalimide: The parent compound of N-isoindoline-1,3-dione.
Mexiletine: The antiarrhythmic agent used in the combination.
Lidocaine: Another antiarrhythmic agent with similar properties to Mexiletine.
Uniqueness
N-Isoindoline-1,3-dione Mexiletine is unique due to its combination of the structural features of N-isoindoline-1,3-dione and the pharmacological properties of Mexiletine.
Eigenschaften
CAS-Nummer |
138528-16-2 |
|---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-[1-(2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19NO3/c1-12-7-6-8-13(2)17(12)23-11-14(3)20-18(21)15-9-4-5-10-16(15)19(20)22/h4-10,14H,11H2,1-3H3 |
InChI-Schlüssel |
OYVQTKYGNGXONP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


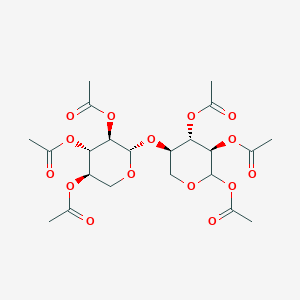
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)
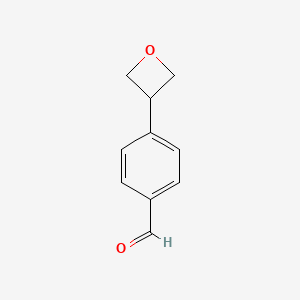
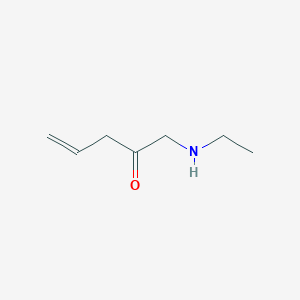
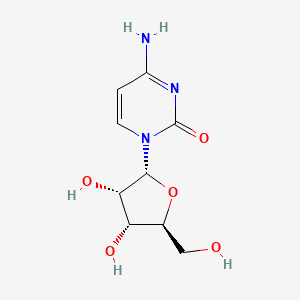
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
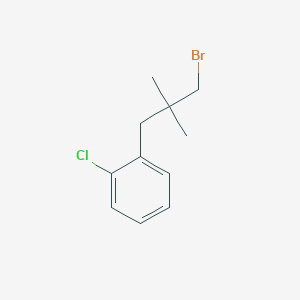

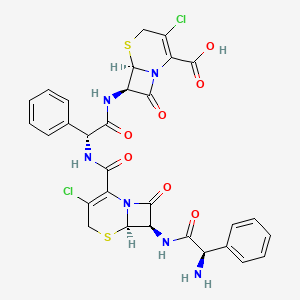
![(R)-12-((S)-7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13435794.png)
